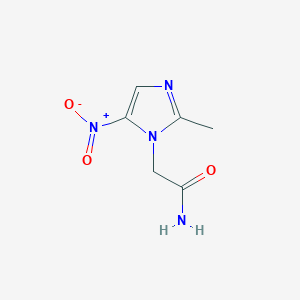
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide is a chemical compound with the molecular formula C6H8N4O3. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide typically involves the nitration of 2-methylimidazole followed by acylation. The nitration process introduces a nitro group at the 5-position of the imidazole ring. The acylation step involves reacting the nitrated imidazole with acetic anhydride to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include nitric acid for nitration and acetic anhydride for acylation .
化学反応の分析
Types of Reactions
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced imidazole compounds, and substituted imidazole derivatives .
科学的研究の応用
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in treating infections caused by anaerobic bacteria and protozoa.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with DNA and other cellular components, leading to the inhibition of nucleic acid synthesis and cell death. The molecular targets include DNA and various enzymes involved in nucleic acid metabolism .
類似化合物との比較
Similar Compounds
Metronidazole: A well-known antimicrobial agent with a similar structure.
Tinidazole: Another antimicrobial agent with a nitroimidazole core.
Ornidazole: Used to treat infections caused by anaerobic bacteria and protozoa.
Uniqueness
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C6H8N4O3 |
|---|---|
分子量 |
184.15 g/mol |
IUPAC名 |
2-(2-methyl-5-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C6H8N4O3/c1-4-8-2-6(10(12)13)9(4)3-5(7)11/h2H,3H2,1H3,(H2,7,11) |
InChIキー |
AQHNMNBJODZNFK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(N1CC(=O)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


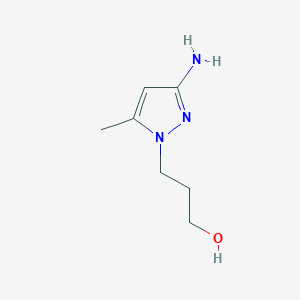
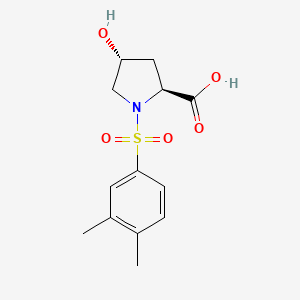
![Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13171339.png)
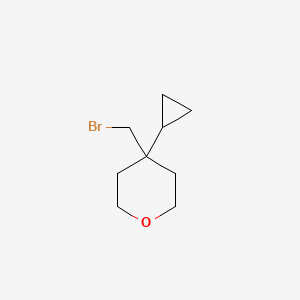
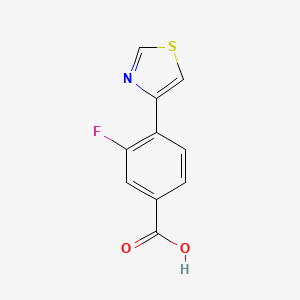
![2-Chloro-1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B13171364.png)
![4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13171368.png)
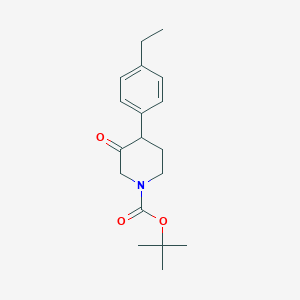
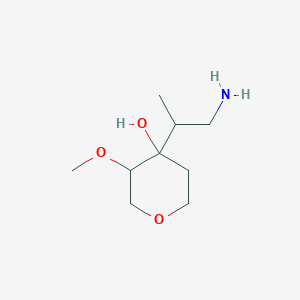
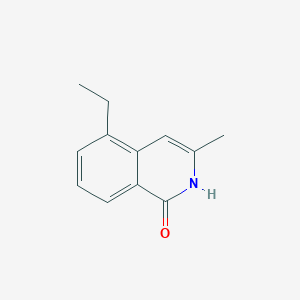
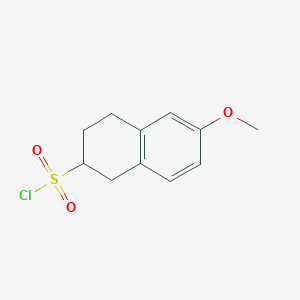
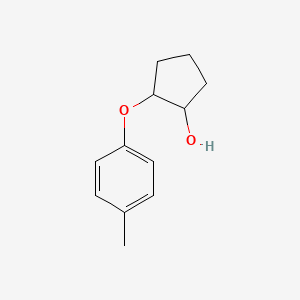
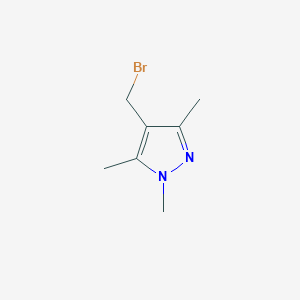
![(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol](/img/structure/B13171404.png)
